molecular formula C17H18Cl2N2O2S B5868983 1-(2,6-dichlorobenzyl)-4-(phenylsulfonyl)piperazine

1-(2,6-dichlorobenzyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B5868983
M. Wt: 385.3 g/mol
InChI Key: UXIWFTHITLZCBV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-4-(phenylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2,6-dichlorobenzyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 1-(2,6-dichlorobenzyl)piperazine with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.

    Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Piperazine derivatives without the sulfonyl group.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can interact with active sites on enzymes, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity to certain receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorobenzyl)piperazine: Lacks the phenylsulfonyl group, making it less versatile in chemical reactions.

    4-(Phenylsulfonyl)piperazine: Lacks the dichlorobenzyl group, which may reduce its binding affinity to certain targets.

    1-(2,6-Dichlorophenyl)piperazine: Similar structure but different substitution pattern, leading to different chemical and biological properties.

Uniqueness

1-(2,6-Dichlorobenzyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the dichlorobenzyl and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(2,6-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-16-7-4-8-17(19)15(16)13-20-9-11-21(12-10-20)24(22,23)14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIWFTHITLZCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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